molecular formula C15H17NO2 B7999581 3,5-Dimethyl-4-methoxyphenyl-(2-pyridyl)methanol

3,5-Dimethyl-4-methoxyphenyl-(2-pyridyl)methanol

Cat. No.: B7999581
M. Wt: 243.30 g/mol
InChI Key: NWYDWIWZENCCIV-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-methoxyphenyl-(2-pyridyl)methanol is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with methyl and methoxy groups, as well as a pyridyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-methoxyphenyl-(2-pyridyl)methanol typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by reduction and methylation steps. The initial step involves the acylation of 3,5-dimethylphenol with pyridine-2-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). Subsequent reduction of the resulting ketone to an alcohol and methylation of the phenol group yields the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as flow reactors and microreactors can be employed to optimize reaction conditions, control temperature, and improve yield.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-4-methoxyphenyl-(2-pyridyl)methanol can undergo various chemical reactions, including oxidation , reduction , substitution , and nucleophilic addition .

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as chromium(VI) oxide (CrO3) or potassium permanganate (KMnO4) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophiles such as halides or alkyl groups can substitute the hydroxyl group.

  • Nucleophilic Addition: Reagents like Grignard reagents or organolithium compounds can add to the carbonyl group.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of halogenated or alkylated derivatives.

  • Nucleophilic Addition: Formation of secondary alcohols or tertiary alcohols.

Scientific Research Applications

Chemistry: In chemistry, 3,5-Dimethyl-4-methoxyphenyl-(2-pyridyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the creation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound has been studied for its potential antioxidant and anti-inflammatory properties. It may also serve as a precursor for the synthesis of biologically active molecules that can interact with various cellular targets.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 3,5-Dimethyl-4-methoxyphenyl-(2-pyridyl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl and pyridyl groups can engage in hydrogen bonding and π-π interactions , which facilitate binding to enzymes, receptors, or other biomolecules. This interaction can modulate biological processes, leading to the observed biological activities.

Comparison with Similar Compounds

  • 4-Methoxy-3,5-dimethyl-2-pyridinemethanol: A pyridine derivative with similar structural features.

  • 3,5-Dimethyl-2-hydroxymethylpyridine: Another pyridine derivative with a hydroxymethyl group.

  • 3,5-Dimethylpyrazole: A pyrazole derivative with two methyl substituents.

Uniqueness: 3,5-Dimethyl-4-methoxyphenyl-(2-pyridyl)methanol stands out due to its combination of phenyl and pyridyl groups, which provide unique chemical and biological properties

Properties

IUPAC Name

(4-methoxy-3,5-dimethylphenyl)-pyridin-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-10-8-12(9-11(2)15(10)18-3)14(17)13-6-4-5-7-16-13/h4-9,14,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYDWIWZENCCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(C2=CC=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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